(R)-tert-Butyl 3-aminobutanoate hydrochloride

Catalog No.
S12830908
CAS No.
M.F
C8H18ClNO2
M. Wt
195.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-Butyl 3-aminobutanoate hydrochloride

Product Name

(R)-tert-Butyl 3-aminobutanoate hydrochloride

IUPAC Name

tert-butyl (3R)-3-aminobutanoate;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

InChI

InChI=1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1

InChI Key

CHPNDKSXVMHZTB-FYZOBXCZSA-N

Canonical SMILES

CC(CC(=O)OC(C)(C)C)N.Cl

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)N.Cl

(R)-tert-Butyl 3-aminobutanoate hydrochloride is a chiral compound significant in organic synthesis and pharmaceutical research. This compound is a derivative of butanoic acid, characterized by the presence of an amino group and a tert-butyl ester group. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various

The primary reactions involving (R)-tert-Butyl 3-aminobutanoate hydrochloride include:

  • Esterification: The synthesis typically involves the esterification of (R)-3-aminobutanoic acid with tert-butyl alcohol using a strong acid catalyst, such as sulfuric acid. This reaction is often conducted under reflux conditions to ensure complete conversion.
  • Formation of Hydrochloride Salt: Following esterification, hydrochloric acid is added to form the hydrochloride salt, enhancing the compound's solubility and stability .
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form oximes or nitriles, while reduction can yield alcohols. Substitution reactions may lead to the formation of amides or other derivatives.

(R)-tert-Butyl 3-aminobutanoate hydrochloride has been investigated for its biological activity, particularly in the context of enzyme-substrate interactions and protein engineering. Its chiral nature allows it to interact selectively with specific enzymes, potentially influencing various biochemical pathways. Additionally, it shows promise in pharmaceutical applications, particularly in developing new chiral drugs due to its ability to fit into enzyme active sites effectively .

The synthesis methods for (R)-tert-Butyl 3-aminobutanoate hydrochloride primarily include:

  • Esterification:
    • Reactants: (R)-3-aminobutanoic acid and tert-butyl alcohol.
    • Catalyst: Strong acid (e.g., sulfuric acid).
    • Conditions: Reflux at elevated temperatures.
  • Formation of Hydrochloride Salt:
    • Addition of hydrochloric acid post-esterification.

In industrial settings, continuous flow reactors are utilized for large-scale production, allowing for better control over reaction conditions and higher yields .

(R)-tert-Butyl 3-aminobutanoate hydrochloride has diverse applications across several fields:

  • Organic Chemistry: It serves as a chiral building block in synthesizing complex organic molecules.
  • Biological Research: Used in studying enzyme-substrate interactions and protein engineering.
  • Pharmaceutical Development: Investigated for potential use in creating new pharmaceuticals, particularly chiral drugs.
  • Industrial

Research into the interaction of (R)-tert-Butyl 3-aminobutanoate hydrochloride with various biological targets has shown that its chiral configuration allows it to engage selectively with enzymes and receptors. This selectivity can lead to significant variations in biological activity compared to non-chiral counterparts or racemic mixtures. The tert-butyl ester group enhances lipophilicity, facilitating membrane permeability and intracellular interactions .

Several compounds share structural similarities with (R)-tert-Butyl 3-aminobutanoate hydrochloride. These include:

Compound NameMolecular FormulaUnique Features
(S)-tert-Butyl 3-aminobutanoate hydrochlorideC8_8H18_{18}ClNO2_2Enantiomer with different biological activity
tert-Butyl glycinateC6_6H13_{13}NO2_2Lacks the butanoate side chain
(R)-tert-butyl 3-aminohexanoateC9_9H19_{19}ClNO2_2Longer carbon chain; different pharmacological properties
tert-butyl (3R)-3-amino-3-butanoateC8_8H17_{17}NO2_2Similar structure but without hydrochloride salt

The uniqueness of (R)-tert-Butyl 3-aminobutanoate hydrochloride lies in its specific chiral configuration and functional groups that enhance its solubility and biological activity, making it particularly useful in pharmaceutical applications compared to similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

195.1026065 g/mol

Monoisotopic Mass

195.1026065 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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